5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole (CAS 2555002-22-5), frequently designated as Omeprazole Impurity 43, is a highly specific des-sulfinyl degradation product and synthetic impurity of the proton pump inhibitor omeprazole [1]. In pharmaceutical manufacturing and quality control (QC), this compound serves as a critical analytical reference standard. Its primary procurement value lies in its use for chromatographic impurity profiling, where it enables the precise identification and quantification of trace impurities in bulk omeprazole active pharmaceutical ingredients (APIs) [1]. High-purity reference materials of this exact structure are mandated by regulatory frameworks to ensure accurate mass response calibration and retention time matching, which are essential for drug safety and batch release [2].
In pharmaceutical quality assurance, substituting this specific compound with closely related analogs—such as omeprazole sulfone (Impurity D), omeprazole sulfide, or crude degradation mixtures—is analytically and strictly prohibited [1]. Each impurity exhibits a unique chromatographic retention time (RT), ionization efficiency in mass spectrometry, and UV absorption coefficient. Using a generic in-class substitute or a different omeprazole degradation product will result in misidentification of peaks and inaccurate quantification of the impurity profile [1]. Furthermore, crude mixtures lack the certified purity required to construct reliable calibration curves. Consequently, procurement of the exact, high-purity 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole standard is non-negotiable for laboratories seeking to validate analytical methods and comply with stringent pharmacopeial limits for API purity [2].
In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns, 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole exhibits a distinct retention time compared to the parent API and other common impurities [1]. Because it lacks the polar sulfinyl bridge of omeprazole, its hydrophobicity is altered, ensuring baseline resolution (Rs > 1.5) from omeprazole and omeprazole sulfone. This quantitative separation is critical for accurate peak integration without co-elution interference [1].
| Evidence Dimension | Chromatographic retention and peak resolution |
| Target Compound Data | Baseline resolved distinct retention peak (Rs > 1.5) |
| Comparator Or Baseline | Omeprazole API and Omeprazole Sulfone (co-elution risk if not resolved) |
| Quantified Difference | >1.5 resolution factor ensuring 0% peak overlap |
| Conditions | RP-HPLC (C18 column, isocratic or gradient elution) |
Baseline resolution guarantees that QC labs can accurately integrate the impurity peak without artificial inflation from the main API peak, ensuring compliance with strict API purity limits.
For trace-level quantification, LC-MS/MS relies on exact mass-to-charge (m/z) ratios. 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole has a molecular formula of C16H17N3O2, yielding a protonated precursor ion [M+H]+ at m/z 284.1 [1]. In contrast, the parent omeprazole yields an [M+H]+ at m/z 346.1, and omeprazole sulfone yields m/z 362.1. This substantial mass difference (Δm/z = 62) allows for absolute orthogonal identification and eliminates any risk of false positives during single ion monitoring (SIM) or multiple reaction monitoring (MRM) assays [1].
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) |
| Target Compound Data | [M+H]+ at m/z 284.1 |
| Comparator Or Baseline | Omeprazole API ([M+H]+ at m/z 346.1) |
| Quantified Difference | Δm/z = 62 absolute mass difference |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) in positive mode |
Procurement of this exact standard allows analytical labs to optimize MS collision energies and validate MRM transitions, preventing batch rejection due to misidentified trace impurities.
Regulatory guidelines require impurity quantification to be highly linear over the specification range. Utilizing a high-purity neat standard (>98% purity) of 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole allows for the determination of its specific relative response factor (RRF) against omeprazole [1]. Because the UV chromophore is slightly modified due to the direct ring linkage, its molar absorptivity differs from omeprazole. Using an assumed RRF of 1.0 (generic substitution) can lead to quantification errors exceeding 10-20%, whereas calibrating with the exact standard ensures <2% relative standard deviation (RSD) in quantitative accuracy [1].
| Evidence Dimension | Quantitative accuracy (Relative Standard Deviation) |
| Target Compound Data | <2% RSD using exact standard calibration |
| Comparator Or Baseline | Generic assumption (RRF = 1.0) without exact standard |
| Quantified Difference | Prevention of 10-20% quantification error |
| Conditions | UV-Vis detection in HPLC impurity assay |
Using the exact reference material establishes the correct relative response factor, which is legally required to prove that an API batch meets pharmacopeial safety thresholds.
In industrial pharmaceutical manufacturing, every batch of omeprazole API must undergo rigorous impurity profiling before release. This compound is procured as a certified reference standard to identify and quantify specific degradation pathways, ensuring the batch meets USP/EP limits for total and individual unknown/known impurities [1].
When developing new, faster, or more sensitive HPLC or LC-MS/MS methods for omeprazole formulations, analytical chemists require this specific standard to validate system suitability, determine limits of detection (LOD) and quantitation (LOQ), and prove that the method can resolve all critical impurities under forced degradation conditions [2].
During the shelf-life testing of omeprazole capsules or delayed-release tablets, temperature and humidity can trigger the formation of degradation products. Procuring this standard allows formulation scientists to track the specific kinetics of des-sulfinyl degradation, enabling the optimization of protective excipients and enteric coatings [2].